molecular formula C15H22N2O2 B13016622 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole CAS No. 1049677-39-5

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole

Cat. No.: B13016622
CAS No.: 1049677-39-5
M. Wt: 262.35 g/mol
InChI Key: YQXRYVXRCHIFOY-UHFFFAOYSA-N
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Description

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,3-dimethyl-2,3-dihydro-indole.

    Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Amino Group: The amino group is introduced at the 6th position through a nitration-reduction sequence. Nitration is performed using nitric acid, followed by reduction with a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the indole ring or the Boc protecting group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The Boc protecting group ensures stability and controlled release of the active amino group during biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is unique due to the presence of both the amino group and the Boc protecting group, providing a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic and research applications.

Properties

CAS No.

1049677-39-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethyl-1,2-dihydroindol-6-yl)carbamate

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-6-7-11-12(8-10)16-9-15(11,4)5/h6-8,16H,9H2,1-5H3,(H,17,18)

InChI Key

YQXRYVXRCHIFOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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